3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that features a combination of indole and benzodiazepine structures
Preparation Methods
The synthesis of 3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps. The initial step often includes the preparation of the indole derivative, which can be synthesized using Fischer indole synthesis or other methods involving cyclization reactions . The benzodiazepine moiety is then introduced through a series of condensation reactions, often involving amines and carbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and benzodiazepine rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the molecule. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the benzodiazepine structure may interact with GABA receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole and benzodiazepine derivatives, such as:
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 1-(3,4-dimethoxybenzyl)-6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The unique combination of indole and benzodiazepine structures in 3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione contributes to its distinct biological activities and potential applications.
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C23H21FN4O3/c24-13-5-6-18-15(11-13)16-12-28(10-9-19(16)25-18)21(29)8-7-20-23(31)26-17-4-2-1-3-14(17)22(30)27-20/h1-6,11,20,25H,7-10,12H2,(H,26,31)(H,27,30) |
InChI Key |
ZEIBYCOIHJUFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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